![molecular formula C12H26N2O B13059941 {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves the reaction of 2,6-dimethyloxan-4-amine with 3-chloropropyl dimethylamine under controlled conditions . The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amines and other derivatives.
Applications De Recherche Scientifique
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol}: Similar structure but with a hydroxyl group instead of a dimethylamine group.
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}methylamine: Similar structure but with a methylamine group instead of a dimethylamine group.
Uniqueness
{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . Its dimethylamine group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C12H26N2O |
|---|---|
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
N-(2,6-dimethyloxan-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-10-8-12(9-11(2)15-10)13-6-5-7-14(3)4/h10-13H,5-9H2,1-4H3 |
Clé InChI |
WKXLCKVBXOXOFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(O1)C)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




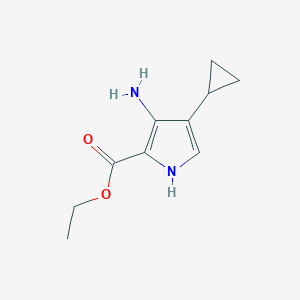


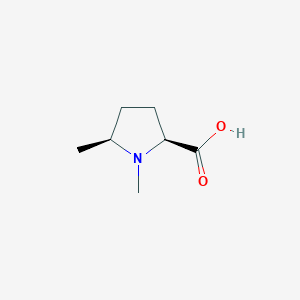
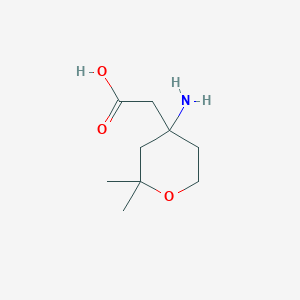


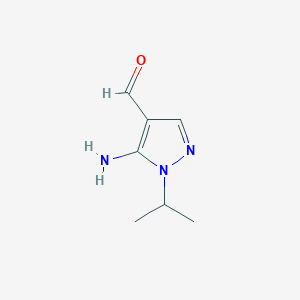
![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)

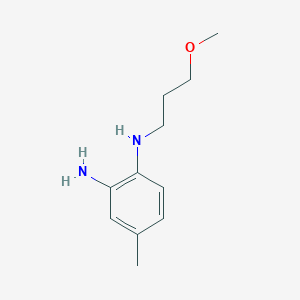
![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}aminobenzoate](/img/structure/B13059945.png)
